![molecular formula C9H18O2 B2943382 (3-(Tert-butoxy)cyclobutyl)methanol CAS No. 2089648-64-4](/img/structure/B2943382.png)
(3-(Tert-butoxy)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(Tert-butoxy)cyclobutyl)methanol” is a chemical compound with the CAS Number: 2089648-64-4 . It has a molecular weight of 158.24 . The IUPAC name for this compound is the same as the common name . It is a liquid at room temperature .
Physical and Chemical Properties The compound is a liquid at room temperature .
Scientific Research Applications
Catalytic Activity and Mechanistic Studies
- The iron(III) salt and bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine system, in methanol, reacts with various catechols, demonstrating catalytic activity with 3,5-di-tert-butylcatechol (Duda, Pascaly, & Krebs, 1997).
Reactivity in Organic Synthesis
- 2,3-Bis(trimethylsilyl)-1,3-butadiene-1,4-dione and related compounds demonstrate reactivity with ethanol and methanol, useful in synthetic chemistry applications (Zhao, Allen, & Tidwell, 1993).
- The study of 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates in methanol shows specific reactivity patterns useful in the field of organic synthesis (Creary, 2023).
Metal-Ligand Bifunctional Catalysis
- Research on the catalysis of hydrogen transfer between alcohols and carbonyl compounds has shown significant insights, particularly using methanol/formaldehyde as a model (Yamakawa, Ito, & Noyori, 2000).
Polyoxovanadate Clusters
- Compounds containing polyoxo(alkoxo)hexavanadate anions, synthesized in methanol, show interesting magnetic behaviors and structures relevant to material science research (Aronica et al., 2008).
Aza-Payne Rearrangement in Organic Synthesis
- The aza-Payne rearrangement of N-activated 2-aziridinemethanols with various bases in solvents like methanol is used to synthesize epoxy sulfonamides and functionalized amino alcohols (Ibuka, 1998).
Ruthenium Half-Sandwich Complex Synthesis
- Chloro-bridged half-sandwich complexes with cyclopentadienyl ligands, synthesized in methanol, are of high interest in catalysis and material science (Gauthier et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Without specific studies, it’s hard to predict the exact biological targets of (3-(Tert-butoxy)cyclobutyl)methanol. Compounds with similar structures are often involved in reactions at the benzylic position .
Mode of Action
The tert-butoxy group in the compound could potentially undergo reactions involving free radicals . This could lead to changes in the compound’s structure and its interactions with other molecules.
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures can participate in various biochemical reactions, including free radical reactions .
properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)11-8-4-7(5-8)6-10/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWVWRSYUFABNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Tert-butoxy)cyclobutyl)methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.